molecular formula C17H23FN2O5S B4450555 4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE

4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE

Cat. No.: B4450555
M. Wt: 386.4 g/mol
InChI Key: ISCZFPZSTMMCOT-UHFFFAOYSA-N
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Description

4-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a combination of fluorine, methoxy, and sulfonyl groups attached to a piperidine ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the fluorine, methoxy, and sulfonyl groups. Common synthetic methods may include:

    Electrophilic Aromatic Substitution: This method can be used to introduce the fluorine and methoxy groups onto the benzene ring.

    Nucleophilic Substitution: This reaction can be employed to attach the sulfonyl group to the benzene ring.

    Amide Bond Formation: The piperidine and morpholine rings can be connected via an amide bond formation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride
  • 3-Fluoro-4-methoxybenzenesulfonyl chloride
  • 5-Fluoro-2-methoxybenzonitrile

Comparison: Compared to these similar compounds, 4-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is unique due to the presence of both the piperidine and morpholine rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-24-15-5-4-14(18)11-16(15)26(22,23)20-6-2-3-13(12-20)17(21)19-7-9-25-10-8-19/h4-5,11,13H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZFPZSTMMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE
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4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE
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4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE
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4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE
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4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE
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4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE

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